Enzymatic Syk Inhibition Potency vs. N-Methylated Analog (OXSI-2)
In a direct enzymatic Syk kinase assay, the parent sulfonamide (Compound 31 in the Lai et al. 2003 study) demonstrates an IC50 of 5 nM, which is a 2.8-fold higher potency than the N-methylindole derivative OXSI-2 (IC50 = 14 nM) [1]. This difference arises from the unsubstituted indole NH, which contributes to a critical hydrogen-bond interaction in the ATP-binding pocket but also increases polar surface area.
| Evidence Dimension | Syk enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 5 nM |
| Comparator Or Baseline | OXSI-2 (N-methyl analog, CAS 622387-85-3): IC50 = 14 nM |
| Quantified Difference | 2.8-fold higher potency |
| Conditions | In vitro kinase assay with biotinylated Syk substrate and IgE/FcεRI-mediated phosphorylation readout (Lai et al. 2003, Table 1). |
Why This Matters
For biochemical screening campaigns or in vitro mechanistic studies where maximizing target engagement is the primary goal, the 2.8-fold potency advantage of the parent sulfonamide directly translates to lower compound consumption and a wider assay window.
- [1] Lai, J. Y. Q., et al. (2003). Potent small molecule inhibitors of spleen tyrosine kinase (Syk). Bioorganic & Medicinal Chemistry Letters, 13(18), 3111-3114. View Source
